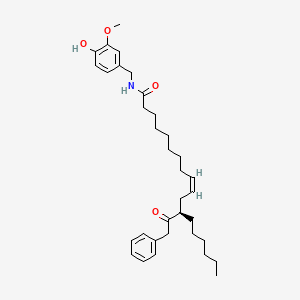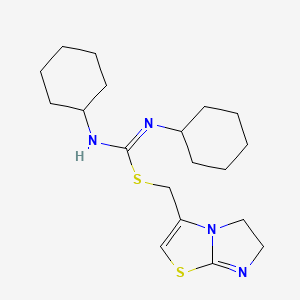![molecular formula C25H34N6O2 B10771721 N-{3-[(5-cyclopropyl-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B10771721.png)
N-{3-[(5-cyclopropyl-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “PMID23099093C17d” is a synthetic organic molecule that has been studied for its potential as an inhibitor of TANK-binding kinase 1 (TBK1) and IKK-epsilon (IKKε) kinases . These kinases are involved in various cellular processes, including inflammation and immune response, making this compound a promising candidate for therapeutic applications.
準備方法
合成経路と反応条件: 化合物“PMID23099093C17d”の合成は、中間体の調製から始まる複数のステップで構成されています。主なステップには以下が含まれます。
- ピリミジンコアの形成。
- シクロプロピル基とモルホリン-4-イル基の導入。
- フェニル基とシクロブタンカルボキサミド部分を結合するカップリング反応。
工業的生産方法: この化合物の工業的生産には、収率と純度を最大化するために合成経路の最適化が必要となる可能性があります。これには以下が含まれる場合があります。
- 最適な反応条件を特定するためのハイスループットスクリーニングの使用。
- 反応効率を高めるための連続フロー化学の実施。
- 最終生成物の高純度を確保するための結晶化やクロマトグラフィーなどの精製技術。
化学反応の分析
反応の種類: 化合物“PMID23099093C17d”は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、分子上の官能基を変質させる可能性があり、生物学的活性を変化させる可能性があります。
還元: 還元反応は、化合物の酸化状態を変質させるために使用でき、反応性に影響を与えます。
置換: 置換反応は、新しい官能基を導入することができ、化合物の活性または選択性を強化する可能性があります。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲンとアミンやチオールなどの求核剤が含まれます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はアミンやチオールなどの新しい官能基を導入する可能性があります。
4. 科学研究への応用
化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 炎症や免疫応答などの細胞プロセスに対する影響が調査されています。
医学: がんや自己免疫疾患など、キナーゼ活性の調節不全が関与する疾患の治療における潜在的な治療用途。
産業: TBK1およびIKKεキナーゼを標的とする新しい医薬品の開発における潜在的な用途。
科学的研究の応用
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes such as inflammation and immune response.
Medicine: Potential therapeutic applications in treating diseases involving dysregulated kinase activity, such as cancer and autoimmune disorders.
Industry: Potential use in the development of new pharmaceuticals targeting TBK1 and IKKε kinases.
作用機序
化合物“PMID23099093C17d”の作用機序には、TBK1およびIKKεキナーゼの阻害が含まれます。これらのキナーゼは、炎症および免疫応答の調節に重要な役割を果たしています。 これらのキナーゼを阻害することで、化合物はこれらのプロセスに関与するシグナル伝達経路を調節することができ、過剰な炎症または免疫活性化を特徴とする疾患における治療効果につながる可能性があります .
類似化合物:
化合物17d: 類似の構造を持つ、TBK1およびIKKεキナーゼの別の阻害剤。
PD048387: 類似のキナーゼ阻害活性を有する関連化合物。
比較: 化合物“PMID23099093C17d”は、シクロプロピル基やモルホリン-4-イル基などの特定の構造的特徴においてユニークであり、これらはキナーゼ阻害剤としての効力と選択性に貢献しています。 類似の化合物と比較して、効力、選択性、薬物動態特性の面で利点を提供する可能性があります .
類似化合物との比較
Compound 17d: Another inhibitor of TBK1 and IKKε kinases with a similar structure.
PD048387: A related compound with similar kinase inhibitory activity.
Comparison: Compound “PMID23099093C17d” is unique in its specific structural features, such as the cyclopropyl and morpholin-4-yl groups, which contribute to its potency and selectivity as a kinase inhibitor. Compared to similar compounds, it may offer advantages in terms of efficacy, selectivity, and pharmacokinetic properties .
特性
分子式 |
C25H34N6O2 |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C25H34N6O2/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30) |
InChIキー |
CJPMSUUANYLPET-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)
![N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B10771650.png)
![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)
![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)

![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)
![(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771699.png)
![3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B10771701.png)
![(1-{[(4r,6s)-8-Chloro-6-(2,3-Dimethoxyphenyl)-4h,6h-Pyrrolo[1,2-A][4,1]benzoxazepin-4-Yl]acetyl}piperidin-4-Yl)acetic Acid](/img/structure/B10771702.png)
![[3H]methyllycaconitine](/img/structure/B10771706.png)

![4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile](/img/structure/B10771715.png)

